molecular formula C8H11NS B14050487 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole

6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole

Cat. No.: B14050487
M. Wt: 153.25 g/mol
InChI Key: CJTBZTRRTVTUDE-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives and amines, which undergo cyclization reactions to form the desired compound . Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
  • 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
  • 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

Uniqueness

6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

6,6-dimethyl-4,5-dihydrothieno[2,3-c]pyrrole

InChI

InChI=1S/C8H11NS/c1-8(2)7-6(5-9-8)3-4-10-7/h3-4,9H,5H2,1-2H3

InChI Key

CJTBZTRRTVTUDE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1)C=CS2)C

Origin of Product

United States

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